molecular formula C9H10ClFO B13702990 1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene

1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene

Cat. No.: B13702990
M. Wt: 188.62 g/mol
InChI Key: NWJKIVOBQQHZMA-UHFFFAOYSA-N
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Description

1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene is an organic compound with a unique structure that combines a chloromethoxyethyl group with a fluorobenzene ring

Preparation Methods

The synthesis of 1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene typically involves the reaction of 3-fluorobenzene with 2-chloromethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethoxy group is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would produce an oxidized product.

Scientific Research Applications

1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The chloromethoxyethyl group can act as a reactive site for further chemical modifications, while the fluorobenzene ring can interact with various biological receptors. These interactions can lead to changes in cellular pathways and biological responses, making the compound useful for studying molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

1-(2-(Chloromethoxy)ethyl)-3-fluorobenzene can be compared with other similar compounds such as:

    1-(2-(Chloromethoxy)ethyl)-benzene: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    1-(2-(Methoxymethoxy)ethyl)-3-fluorobenzene: Contains a methoxymethoxy group instead of a chloromethoxy group, leading to variations in chemical behavior.

    1-(2-(Chloromethoxy)ethyl)-4-fluorobenzene: The fluorine atom is positioned differently, which can affect the compound’s properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the benzene ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClFO

Molecular Weight

188.62 g/mol

IUPAC Name

1-[2-(chloromethoxy)ethyl]-3-fluorobenzene

InChI

InChI=1S/C9H10ClFO/c10-7-12-5-4-8-2-1-3-9(11)6-8/h1-3,6H,4-5,7H2

InChI Key

NWJKIVOBQQHZMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CCOCCl

Origin of Product

United States

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